3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-9-8-19-6-4-14(5-7-19)18-17(20)13-10-15(22-2)12-16(11-13)23-3/h10-12,14H,4-9H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYBYARWINUAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Moiety Functionalization
The synthesis begins with the preparation of the 1-(2-methoxyethyl)piperidin-4-amine intermediate. Patent WO2022056100A1 describes alkylation of piperidin-4-amine using 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) in the presence of tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). Solvents such as acetonitrile or dichloromethane are employed at 60–80°C for 12–24 hours, achieving yields of 85–92%.
Critical Parameters :
Benzamide Core Synthesis
The benzamide component is synthesized via Friedel-Crafts acylation or direct amidation. According to US20190040011A1, 3,5-dimethoxybenzoic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the functionalized piperidine. Key conditions include:
| Parameter | Value | Source |
|---|---|---|
| Acyl chloride formation | SOCl₂, reflux, 4–6 h | |
| Amidation solvent | Tetrahydrofuran (THF) | |
| Coupling agent | 1,1′-Carbonyldiimidazole (CDI) | |
| Yield | 78–84% |
Alternative methods from PMC6767998 utilize HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] for amide bond formation under milder conditions (room temperature, 12 h), though with higher cost.
Catalytic Optimization
Recent advances from US20190040011A1 highlight the use of nickel-lanthanum trifluoromethanesulfonate molecular sieve catalysts to enhance reaction efficiency. This solid-supported catalyst reduces reaction time to 12–17 hours while improving yields to 96.3%.
Catalyst Composition :
- Nickel(II) nitrate hexahydrate (5 wt%)
- Lanthanum trifluoromethanesulfonate (10 wt%)
- Molecular sieve (MCM-41) support
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Patent WO2014200786A1 details continuous flow methodologies for piperidine derivatives, enabling scalable synthesis. Key features include:
Solvent Recycling
Industrial processes from US20190040011A1 employ acetonitrile-polyethylene glycol (PEG-200) solvent mixtures (3:1 v/v), allowing >90% recovery via distillation. This reduces production costs by 22% compared to traditional THF-based systems.
Mechanistic Insights and Side Reactions
Alkylation Side Products
Competitive N-alkylation at the piperidine nitrogen can occur if stoichiometry is unbalanced. Gas chromatography-mass spectrometry (GC-MS) data from identifies byproducts such as 1,4-bis(2-methoxyethyl)piperidine (8–12% without optimized base ratios).
Amidation Challenges
Over-activation of 3,5-dimethoxybenzoic acid may lead to dimerization. Infrared (IR) spectroscopy studies in show carbonyl stretching frequencies at 1,639 cm⁻¹ for the monomeric benzamide versus 1,670 cm⁻¹ for dimeric species.
Purification and Characterization
Recrystallization Protocols
High-purity (>99%) product is obtained via ethanol-water recrystallization (1:3 v/v) at 4°C, as per. X-ray diffraction data from PMC9462319 confirms crystalline monoclinic packing for analogous benzamides.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO- d₆) : δ 1.45–1.78 (m, 4H, piperidine CH₂), 3.24 (s, 3H, OCH₃), 3.47 (t, J=6.4 Hz, 2H, OCH₂CH₂), 6.98–7.12 (m, 3H, aromatic)
- ¹³C NMR : 154.6 ppm (amide carbonyl), 56.3 ppm (OCH₃)
Mass Spectrometry :
Emerging Methodologies
Photocatalytic Alkylation
Preliminary data from PMC7542596 demonstrates visible light-driven alkylation using Ru(bpy)₃Cl₂ catalysts, reducing reaction time to 6 hours with 89% yield.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) enable amide bond formation in aqueous media at 37°C, though yields remain suboptimal (55–62%).
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets and pathways. The piperidine moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Core Benzamide-Piperidine Scaffold
The benzamide-piperidine scaffold is a common motif in medicinal chemistry. Key variations include:
- Benzamide substituents : Electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl, fluoro) groups.
- Piperidine substituents : Alkyl chains (e.g., 2-methoxyethyl), aryl groups, or heterocyclic moieties.
Key Compounds for Comparison
S471-0664 (3,5-Dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide) Structural Differences: Replaces the 2-methoxyethyl group with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl substituent. Molecular Weight: 448.42 g/mol (vs. target compound’s approximate 376.4 g/mol), suggesting differences in pharmacokinetics .
Goxalapladib (CAS-412950-27-7)
- Structural Features : Shares the 1-(2-methoxyethyl)piperidin-4-yl group but incorporates a naphthyridine-acetamide core.
- Therapeutic Use : Developed for atherosclerosis treatment, highlighting the scaffold’s versatility in targeting metabolic pathways .
Compound 8a (N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide)
- Substituents : A 3-(trifluoromethyl)benzamide and a thioureido-benzyl group on piperidine.
- Synthetic Yield : 64.2%, higher than analogs with bulkier substituents (e.g., 8b: 35.2%), indicating steric or electronic challenges in synthesis .
Anti-Trypanosomal Agents (e.g., Compound 7d in ) Core Modifications: Incorporates a naphthoquinone moiety instead of benzamide. Activity: Demonstrates anti-Trypanosoma cruzi activity, suggesting that electron-deficient aromatic systems may enhance antiparasitic effects .
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- The target compound’s 3,5-dimethoxy groups and 2-methoxyethyl chain likely improve aqueous solubility compared to analogs with trifluoromethyl (e.g., S471-0664) or chloro substituents (e.g., 7d) .
- Lipophilic substituents (e.g., trifluoromethyl in S471-0664) may enhance membrane permeability but reduce metabolic stability .
Biological Activity
3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, characterized by two methoxy groups on the benzene ring and a piperidine ring substituted with a methoxyethyl group, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H26N2O4
- Molecular Weight : 318.40 g/mol
- CAS Number : 1421523-23-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate receptor activity or enzymatic functions, leading to various pharmacological effects.
Potential Mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly in the central nervous system (CNS), influencing neurochemical pathways.
- Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related benzamide derivatives have shown selective toxicity towards malignant cells while sparing non-malignant cells.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HL-60 (leukemia) | TBD | TBD |
| Related Benzamide | HSC-2 (oral carcinoma) | 0.5 | High |
Neuropharmacological Effects
Given its structural features, the compound may also exhibit neuropharmacological effects. Similar compounds have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Case Studies and Research Findings
-
Study on Cytotoxicity :
A study explored the cytotoxic effects of benzamide derivatives on human malignant cells. The results indicated that these compounds had a higher toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic application in oncology . -
Neurotransmitter Interaction :
Another research highlighted the interaction of piperidine derivatives with sigma receptors, which are implicated in various CNS disorders. This interaction may provide insights into the potential use of this compound in treating conditions like depression or anxiety .
Q & A
Q. What are the critical steps for synthesizing 3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including (1) functionalization of the piperidine core with a 2-methoxyethyl group, (2) coupling of the 3,5-dimethoxybenzoyl chloride to the piperidine amine, and (3) purification via column chromatography or recrystallization. Key parameters include temperature control during coupling (e.g., 0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane or ethyl acetate for extraction). Analytical validation using NMR and mass spectrometry (MS) is essential to confirm purity and structure .
Q. How should this compound be handled and stored to maintain stability?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Use desiccants to avoid moisture absorption. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory during handling. Work in a fume hood to minimize inhalation risks, and avoid contact with strong acids/bases due to potential degradation .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and piperidine ring conformation. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~377.2). Fourier-transform infrared (FTIR) spectroscopy verifies carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict intermediate stability and transition states, guiding solvent selection and catalyst use. Tools like Gaussian or ORCA model reaction thermodynamics (ΔG, ΔH) to identify energetically favorable pathways. Machine learning algorithms (e.g., ICReDD’s reaction path search methods) analyze experimental data to recommend optimal conditions (e.g., temperature, stoichiometry) .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Apply multivariate statistical analysis (e.g., principal component analysis, PCA) to isolate confounding variables (e.g., solubility differences). Use isotopic labeling (e.g., ¹⁴C) to track metabolic stability in pharmacokinetic studies .
Q. How does the methoxyethyl-piperidine moiety influence pharmacokinetic properties?
- Methodological Answer : The 2-methoxyethyl group enhances solubility via hydrogen bonding while the piperidine ring improves blood-brain barrier (BBB) permeability. In vitro assays (e.g., PAMPA-BBB) quantify permeability, and liver microsome studies assess metabolic stability. Compare analogs (e.g., 3-chloro vs. 3,5-dimethoxy derivatives) to isolate substituent effects .
Q. What advanced separation techniques improve yield during scale-up?
- Methodological Answer : Membrane filtration (e.g., nanofiltration) removes low-molecular-weight impurities. Simulated moving bed (SMB) chromatography enhances throughput for chiral separations. Monitor particle size distribution (PSD) via dynamic light scattering (DLS) to optimize crystallization conditions .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer : Standardize assay protocols (e.g., ATP-based cell viability vs. apoptosis markers). Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with databases like PubChem or ChEMBL to contextualize activity thresholds .
Q. What analytical methods confirm the absence of genotoxic impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/vis detection quantifies impurities at ppm levels. Ames test (OECD 471) evaluates mutagenicity. Mass spectrometry-based metabolomics identifies reactive intermediates formed during storage or metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
